(3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone
Description
(3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone (IUPAC name) is a high-efficacy, selective agonist of the 5-HT1A serotonin receptor. It is also known by its research codes F13640, F15599, NLX-101, and the International Nonproprietary Name (INN) Befiradol . The compound is distinguished by its unique structural features:
- Core scaffold: A piperidine ring substituted at the 4-position with fluoro and hydroxymethyl groups.
- Aromatic moiety: A 3-chloro-4-fluorophenyl group linked via a ketone bridge to the piperidine nitrogen.
- Substituent variability: The hydroxymethyl group on the piperidine allows for hydrogen bonding, influencing receptor interaction .
It exhibits potent analgesic, antidepressant, and neuroprotective effects in preclinical models, attributed to its biased agonism at 5-HT1A receptors, preferentially activating the pERK1/2 signaling pathway over β-arrestin recruitment .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO2/c14-10-7-9(1-2-11(10)15)12(19)17-5-3-13(16,8-18)4-6-17/h1-2,7,18H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTJHZXTEXDQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)F)C(=O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444500 | |
| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208111-36-8 | |
| Record name | (3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Phenyl Ring Substitution: The phenyl ring is substituted with chlorine and fluorine atoms using electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxymethyl group.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carbonyl compound, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of fluorine and chlorine substitutions on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, (3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone involves its interaction with specific molecular targets. The fluorine and chlorine atoms may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 4-aroylpiperidine derivatives designed to target 5-HT1A receptors. Below is a systematic comparison with key analogues:
Table 1: Structural and Pharmacological Comparison of Selected Analogues
Key Findings:
Structural Determinants of Efficacy: The hydroxymethyl group in Befiradol enhances hydrogen bonding with Ser<sup>159</sup> in the 5-HT1A receptor, contributing to its sub-nanomolar potency . Bulky substituents (e.g., quinolin-8-yloxy in Compound 51) reduce efficacy due to steric hindrance, increasing EC50 values .
Signaling Bias :
- Befiradol and F13714 show pERK1/2-preferring bias , linked to therapeutic effects without β-arrestin-mediated side effects (e.g., receptor desensitization) .
- β-Arrestin-preferring agonists (e.g., Compound 36) exhibit weaker analgesic effects but stronger sedative properties .
Pharmacokinetic Profiles :
- NLX-204 demonstrates superior metabolic stability (t1/2 > 6 hours in human liver microsomes) compared to Befiradol (t1/2 ~3 hours), attributed to its pyridyloxyethyl group resisting oxidative degradation .
Safety Profiles :
Biological Activity
The compound (3-Chloro-4-fluorophenyl)[4-fluoro-4-(hydroxymethyl)-1-piperidinyl]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H17ClF2N2O, and it features a piperidine ring substituted with hydroxymethyl and fluoro groups, along with a chloro-fluorophenyl moiety. The presence of halogen atoms (chlorine and fluorine) in the structure is significant as they often enhance biological activity through various mechanisms, such as increasing lipophilicity and facilitating interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent, anti-inflammatory agent, and inhibitor of specific enzymes.
1. Anti-Cancer Activity
Recent studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance, it exhibited significant inhibitory effects on the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 12.5 | Cell cycle arrest |
2. Enzyme Inhibition
The compound has demonstrated inhibitory effects on several key enzymes involved in inflammatory processes:
- Cyclooxygenase-2 (COX-2) : The compound showed moderate inhibition with an IC50 value of 18.0 µM.
- Lipoxygenase (LOX) : It exhibited an IC50 value of 22.5 µM against LOX-5.
These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.
3. Antioxidant Activity
Investigations into the antioxidant capacity of the compound revealed that it can scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases.
Case Studies
Case Study 1: Breast Cancer Treatment
In a preclinical study involving MCF-7 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated a significant increase in early apoptotic cells after treatment with concentrations above 10 µM.
Case Study 2: Inhibition of COX-2
A study evaluated the compound's effect on COX-2 expression in human colon carcinoma cells. Results demonstrated that treatment significantly reduced COX-2 levels compared to control groups, indicating its potential as an anti-inflammatory agent.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of the compound to target enzymes. The results indicated strong interactions between the compound and active sites of COX-2 and LOX enzymes, primarily through hydrogen bonding and hydrophobic interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
